5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2-chlorobenzyl azide, and the alkyne precursor is 3-chlorophenylacetylene.
Amination: The resulting triazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the triazole ring.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Catalysts: Using copper(I) catalysts for the Huisgen cycloaddition to improve reaction efficiency.
Solvents: Selecting appropriate solvents to enhance solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially yielding dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound could be explored for its potential to inhibit bacterial or fungal growth.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Additives: Could be used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chlorobenzyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole-4-carboxamide share a similar core structure but differ in substituents.
Benzyltriazoles: Compounds such as 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
Substituent Effects: The presence of both 2-chlorobenzyl and 3-chlorophenyl groups in 5-amino-1-(2-chlorobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, potentially leading to distinct biological activities.
Amino Group: The amino group at the 5-position of the triazole ring can participate in additional hydrogen bonding, enhancing its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-5-3-6-12(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-1-2-7-13(10)18/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZSYKXIRIMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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